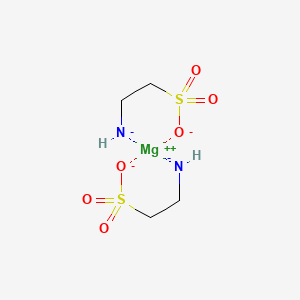

Magnesium taurinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a mineral supplement that contains approximately 8.9% elemental magnesium by mass . Magnesium taurinate is known for its potential health benefits, particularly in cardiovascular health and as an antioxidant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium taurinate can be synthesized by dissolving taurine in water to form a taurine aqueous solution. This solution is then added dropwise to an emulsion of basic magnesium carbonate under heating reflux conditions until the reactants become clear and transparent. The pH of the solution is maintained at 7.5-8.0. The reaction mixture is then subjected to thermal insulation reflux for 0.5-1 hour to complete the reaction. Activated carbon is added to decolorize the solution, followed by decompressing distillation to obtain white bodkin-shaped crystals. The crystals are further cooled to 3-5°C to separate out more crystals, which are then separated and dried to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing magnesia, taurine, water, and acetic acid. The mixture undergoes two successive drying steps, one in a vacuum at 100°C and another with a desiccating solvent, ensuring slow crystallization during cooling to room temperature .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium taurinate primarily undergoes dissociation reactions in the body, where it dissociates into magnesium ions and taurine. This dissociation is crucial for its absorption and bioavailability .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as basic magnesium carbonate and taurine. The reaction conditions include heating reflux, thermal insulation reflux, and pH control .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is obtained as white bodkin-shaped crystals .

Applications De Recherche Scientifique

Magnesium taurinate has been extensively studied for its potential health benefits. It has shown promise in delaying the onset and progression of cataracts in rats by restoring the lens Ca2+/Mg2+ ratio and lens redox status . Additionally, it has prominent antihypertensive and cardioprotective activity due to its potent antioxidant properties . This compound is also used as a nutritional supplement to improve cardiovascular health .

Mécanisme D'action

Magnesium taurinate exerts its effects through the dissociation of magnesium and taurine in the body. Magnesium plays a crucial role in lowering cytoplasmic free calcium levels, which directly influences heart and muscle functions . Taurine, on the other hand, exerts various cardioprotective effects . Together, they contribute to the compound’s overall health benefits.

Comparaison Avec Des Composés Similaires

Magnesium taurinate is unique due to its combination of magnesium and taurine, which provides synergistic effects. Similar compounds include:

Magnesium citrate: Known for its high bioavailability and use in treating constipation.

Magnesium glycinate: Well-tolerated and causes minimal side effects, making it suitable for higher doses.

Magnesium malate: Highly bioavailable and well-tolerated.

Magnesium oxide: Commonly used but has lower bioavailability compared to other forms.

This compound stands out due to its specific benefits in cardiovascular health and its antioxidant properties .

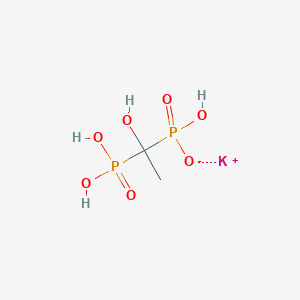

Propriétés

Numéro CAS |

92785-94-9 |

|---|---|

Formule moléculaire |

C4H10MgN2O6S2-2 |

Poids moléculaire |

270.6 g/mol |

Nom IUPAC |

magnesium;2-azanidylethanesulfonate |

InChI |

InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |

Clé InChI |

UUZKKIIQTDKBQJ-UHFFFAOYSA-L |

SMILES canonique |

C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)